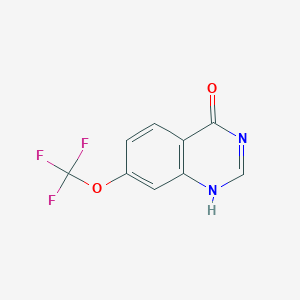
7-(trifluoromethoxy)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Chemical Abstracts Service number 53418869 is a chemical entity with significant scientific interest
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 53418869 involves specific reaction conditions and reagents. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations. Detailed synthetic procedures can be found in specialized chemical literature and databases.
Industrial Production Methods: Industrial production of the compound with Chemical Abstracts Service number 53418869 involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Industrial production methods are often proprietary and may involve advanced technologies and equipment.
化学反应分析
Types of Reactions: The compound with Chemical Abstracts Service number 53418869 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of the compound with Chemical Abstracts Service number 53418869 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 53418869 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with modified chemical and physical properties.
科学研究应用
Anticancer Activity
Quinazoline derivatives, including 7-(trifluoromethoxy)-1H-quinazolin-4-one, have been extensively studied for their anticancer properties. Various studies have demonstrated their effectiveness against different cancer cell lines.
Case Study: EGFR Inhibition
A study highlighted the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which showed significant potency against the epidermal growth factor receptor (EGFR) in human cancer cell lines MCF7 (breast) and A549 (lung). The compound exhibited an IC50 value of 0.096 μM against EGFR and an IC50 of 2.49 μM against the MCF7 cell line .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Target | IC50 (μM) | Cancer Type |
|---|---|---|---|
| 6-Bromo-2-(pyridin-3-yl)-4-substituted | EGFR | 0.096 | - |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) | MCF7 | 2.49 | Breast |
Antiviral Properties
Recent research has identified quinazoline derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro), a critical target in COVID-19 treatment.
Case Study: SARS-CoV-2 Inhibition
A study reported the discovery of non-covalent inhibitors based on the quinazolinone structure that demonstrated promising inhibitory activity against SARS-CoV-2 Mpro, with one compound showing an IC50 of 0.085 μM . This highlights the potential of quinazoline derivatives in antiviral drug development.
Neurological Applications
Quinazoline derivatives have also been investigated for their effects on neurological disorders.
Case Study: mGlu7 Receptor Modulation
Research into new quinazolinone derivatives revealed that certain compounds selectively modulate the metabotropic glutamate receptor 7 (mGlu7), which is implicated in schizophrenia treatment. One derivative exhibited an IC50 value of 6.14 μM against mGlu7 . This suggests a potential role for these compounds in developing antipsychotic medications.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of quinazoline derivatives have been well-documented, with several studies indicating their effectiveness in reducing inflammation.
Case Study: Carrageenan-Induced Paw Edema
A study evaluated the anti-inflammatory activity of synthesized quinazolinone derivatives using a carrageenan-induced paw edema model in rats. The results showed significant reductions in paw volume, with some compounds demonstrating over 50% inhibition compared to control groups .
Table 2: Anti-inflammatory Activity Results
| Compound Name | Dose (mg/kg) | Paw Volume Reduction (%) |
|---|---|---|
| Compound 5a | 5 | 43.71 |
| Compound 8a | 50 | 50.00 |
Antibacterial Activity
Quinazoline derivatives are also being explored for their antibacterial properties, particularly against resistant strains.
Case Study: MRSA Inhibition
A study focused on the antibacterial activity of a new quinazolinone derivative against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results with low clearance and significant efficacy in mouse models .
作用机制
The mechanism of action of the compound with Chemical Abstracts Service number 53418869 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The exact mechanism of action depends on the compound’s structure and the biological context in which it is studied.
属性
IUPAC Name |
7-(trifluoromethoxy)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRMBJHYCWXLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













